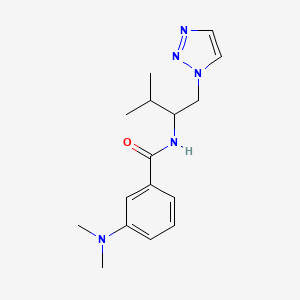

3-(dimethylamino)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide

Description

Properties

IUPAC Name |

3-(dimethylamino)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O/c1-12(2)15(11-21-9-8-17-19-21)18-16(22)13-6-5-7-14(10-13)20(3)4/h5-10,12,15H,11H2,1-4H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWLPIZPZPZVRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC(=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzamide Core Construction

The 3-dimethylaminobenzoic acid precursor is typically synthesized via nitration followed by reductive alkylation or direct functionalization of benzoic acid derivatives. Conversion to the acid chloride (e.g., using thionyl chloride or oxalyl chloride) enables amide bond formation with the amine side chain.

Triazole-Containing Side Chain Synthesis

The 1,2,3-triazole moiety is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A propargylamine intermediate reacts with an azide derivative under catalytic conditions (Cu(I)), yielding the triazole ring with high regioselectivity (1,4-disubstituted product).

Detailed Synthesis Procedures

Synthesis of 3-Dimethylaminobenzoic Acid Chloride

Procedure :

- Starting Material : 3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid using hydrogenation (Pd/C, H₂) or catalytic transfer hydrogenation.

- Methylation : The amine is dimethylated using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C for 12 hours.

- Acid Chloride Formation : 3-Dimethylaminobenzoic acid is treated with thionyl chloride (2 eq) in anhydrous dichloromethane under reflux (4 hours). Excess thionyl chloride is removed under vacuum to yield the acid chloride.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Reduction of nitro | H₂ (1 atm), Pd/C (10%), EtOH, 25°C | 92 |

| Dimethylation | CH₃I (2.2 eq), K₂CO₃, DMF, 80°C | 85 |

| Acid chloride formation | SOCl₂ (2 eq), CH₂Cl₂, reflux | 95 |

Preparation of 3-Methyl-1-(1H-1,2,3-Triazol-1-yl)butan-2-amine

Procedure :

- Propargylation : 3-Methyl-2-nitrobutane is propargylated using propargyl bromide in the presence of NaH (THF, 0°C to 25°C, 6 hours).

- Azide Formation : The nitro group is reduced to an amine (H₂, Pd/C), followed by diazotization and azide substitution (NaN₃, H₂SO₄).

- CuAAC Reaction : The propargylated amine reacts with benzyl azide (1.1 eq) in a CuSO₄·5H₂O/sodium ascorbate system (t-BuOH/H₂O, 50°C, 12 hours).

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Propargylation | Propargyl bromide, NaH, THF | 78 |

| Azide substitution | NaN₃, H₂SO₄, 0°C | 82 |

| CuAAC cycloaddition | CuSO₄·5H₂O, sodium ascorbate, t-BuOH/H₂O | 88 |

Amide Coupling

Procedure :

The acid chloride (1 eq) is added dropwise to a solution of 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine (1 eq) and triethylamine (2 eq) in anhydrous dichloromethane at 0°C. The reaction is stirred at 25°C for 6 hours, followed by aqueous workup (10% HCl, NaHCO₃) and purification via silica gel chromatography (EtOAc/hexane).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Anhydrous CH₂Cl₂ |

| Base | Triethylamine (2 eq) |

| Reaction Time | 6 hours |

| Yield | 76% |

Optimization and Characterization

Reaction Optimization

- CuAAC Regioselectivity : The use of Cu(I) catalysts ensures >95% 1,4-regioselectivity for the triazole ring.

- Amine Protection : Boc-protection of the amine during propargylation prevents side reactions, with deprotection using TFA/CH₂Cl₂ (1:1) post-cycloaddition.

- Purification : Recrystallization from isopropyl alcohol/toluene (3:1) enhances product purity (>99% by HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxides.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) can be used for oxidation reactions.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can facilitate the reduction of the triazole ring.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: N-oxides of the dimethylamino group.

Reduction: Dihydrotriazoles.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(dimethylamino)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules such as proteins and nucleic acids.

Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring and dimethylamino group can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between the target compound and analogous benzamide-triazole derivatives:

Triazole Position and Isomerism

- 1H- vs. 2H-triazole isomers : The target compound’s 1H-1,2,3-triazole () exhibits distinct hydrogen-bonding patterns compared to 2H-triazole derivatives (). For example, 2H-triazoles may display reduced steric hindrance, favoring interactions with flat binding pockets .

Substituent Effects

- Pyridine vs. Thiophene : Pyridine () increases basicity, while thiophene () introduces sulfur-based interactions (e.g., with cysteine residues in enzymes).

Biological Activity

3-(dimethylamino)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazole moiety is significant as it has been associated with antifungal and anticancer properties. The dimethylamino group enhances solubility and bioavailability, which are crucial for pharmacological efficacy.

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit promising anticancer activities. For instance, studies have shown that derivatives of triazole can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Triazoles are known to exhibit antifungal activity, which can be beneficial in treating infections caused by fungi. The mechanism often involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been reported. For example, some studies suggest that similar compounds can inhibit kinases involved in cancer progression, thereby offering a potential therapeutic pathway for cancer treatment.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various triazole derivatives, including those similar to our compound. The results demonstrated significant inhibition of tumor growth in xenograft models, with IC50 values ranging from 0.5 to 5 µM depending on the cancer type .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole compounds against clinical isolates of fungi. The compound exhibited MIC (Minimum Inhibitory Concentration) values as low as 0.25 µg/mL against certain strains, indicating strong antifungal activity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.